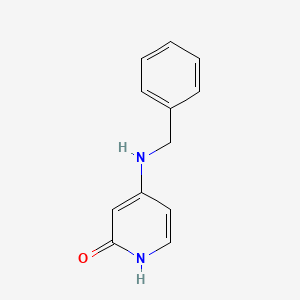

4-(benzylamino)pyridin-2(1H)-one

Vue d'ensemble

Description

Synthesis Analysis

Pyridine derivatives are quite important in medicinal chemistry due to their ability to bind with various living systems1. A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives2. The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system2.Molecular Structure Analysis

The crystal structure of a related compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction3.

Chemical Reactions Analysis

Pyridinium salts have played an intriguing role in a wide range of research topics due to their synthetic routes and reactivity4. They are quite familiar structures in many natural products and bioactive pharmaceuticals4.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, the properties of 4-(Pyridin-2-yl)benzaldehyde, a related compound, have been studied6.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

- A synthetic strategy involving the palladium-catalysed amination of 4-chloropyridines with benzylamines using the Josiphos ligand has been developed. This approach facilitates the synthesis of a library of 4-N-benzylamino-2-N-phenyl-pyridines, demonstrating the compound's utility in constructing pyridine derivatives with potential biological activities (Hawkins et al., 2014).

- The compound has been used in the preparation of aminophosphine oxides in the pyridine series, showcasing its role in facilitating cleavage reactions in acidic solutions. This research highlights its applicability in generating compounds with specific structural features (Goldeman et al., 2006).

Biological and Pharmacological Activities

- 4-N-benzylamino-4-hetarylbut-1-enes, containing a pyridyl nucleus synthesized from benzylamines and pyridine aldehydes, have been studied for their antiparasitic properties. These derivatives exhibit activity against Trichomonas vaginalis and Trypanosoma cruzi, demonstrating the potential therapeutic applications of compounds derived from 4-(benzylamino)pyridin-2(1H)-one (Kouznetsov et al., 2005).

- Novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R have been synthesized, showcasing the compound's relevance in cancer research. These benzylamino benzo-anellated pyrrolo[2,3-b]pyridines offer insights into reducing inhibitor resistance developments in cancer treatment, highlighting the compound's significance in medicinal chemistry (Hempel et al., 2017).

Material Science and Photophysics

- A series of 1H amorphous tri-phenyl pyridine (HAPPY) dyes synthesized from 4-(benzylamino)pyridin-2(1H)-one derivatives have been investigated for their suitability as solution-processable light-emitting medium components in thin films. These compounds exhibit aggregation-induced emission enhancement (AIEE) behavior and increased thermal stability, indicating their potential in light-amplification and electronic device applications (Zarins et al., 2021).

Safety And Hazards

Orientations Futures

Pyrimidine derivatives are known for their diverse types of biological and pharmaceutical activities7. The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored7. This suggests that “4-(benzylamino)pyridin-2(1H)-one” and similar compounds could have promising future applications.

Propriétés

IUPAC Name |

4-(benzylamino)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-8-11(6-7-13-12)14-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRAUSGHXWNIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40535407 | |

| Record name | 4-(Benzylamino)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylamino)pyridin-2(1H)-one | |

CAS RN |

95306-61-9 | |

| Record name | 4-(Benzylamino)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)

![(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide](/img/structure/B1317199.png)

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)